molecular formula C9H19Cl2N3O B1520670 1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride CAS No. 705944-29-2

1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride

Cat. No.: B1520670
CAS No.: 705944-29-2
M. Wt: 256.17 g/mol
InChI Key: LHHDXVLKEOWJHO-UHFFFAOYSA-N
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Description

1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride is a chemical compound with the molecular formula C9H17N3O·2HCl and a molecular weight of 256.17 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-allylpiperazine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride has several scientific research applications. It is used as a building block in the synthesis of various pharmaceuticals and bioactive compounds. Its derivatives have shown potential in the development of antiviral, anti-inflammatory, anticancer, and antimicrobial agents.

Mechanism of Action

1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride is similar to other piperazine derivatives, such as 1-(4-methyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride and 1-(4-ethyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride. These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activities and applications.

Comparison with Similar Compounds

  • 1-(4-methyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride

  • 1-(4-ethyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride

  • 1-(4-propyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride

Properties

IUPAC Name

2-amino-1-(4-prop-2-enylpiperazin-1-yl)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c1-2-3-11-4-6-12(7-5-11)9(13)8-10;;/h2H,1,3-8,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHDXVLKEOWJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661309
Record name 2-Amino-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705944-29-2
Record name 2-Amino-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 705944-29-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride
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1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride
Reactant of Route 6
1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride

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